(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-ethoxy-4-hydroxybenzylidene)propanehydrazide
Description
The compound (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-ethoxy-4-hydroxybenzylidene)propanehydrazide is a hydrazide derivative featuring a benzimidazole core linked to a substituted benzylidene moiety. Its structure includes:
- Benzimidazole unit: A bicyclic aromatic system with two nitrogen atoms, contributing to π-π stacking and hydrogen-bonding interactions.
- Hydrazide bridge: The –NH–N=C– group, which enables conjugation and stabilizes the (E)-configuration.
- 3-Ethoxy-4-hydroxybenzylidene substituent: A polar aromatic ring with electron-donating (–OH) and moderately lipophilic (–OCH₂CH₃) groups at positions 4 and 3, respectively.
This compound is synthesized via condensation of 3-(1H-benzo[d]imidazol-1-yl)propanehydrazide with 3-ethoxy-4-hydroxybenzaldehyde under reflux in ethanol, a method consistent with analogous hydrazide derivatives .
Properties
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-2-26-18-11-14(7-8-17(18)24)12-21-22-19(25)9-10-23-13-20-15-5-3-4-6-16(15)23/h3-8,11-13,24H,2,9-10H2,1H3,(H,22,25)/b21-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEAYNCALJUZAF-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CCN2C=NC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CCN2C=NC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-ethoxy-4-hydroxybenzylidene)propanehydrazide, identified by its CAS number 518018-71-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
The compound has a molecular weight of 352.4 g/mol and features a benzimidazole moiety, which is known for various biological activities including anticancer and antimicrobial properties. Its structure includes a hydrazide linkage that may contribute to its activity profile.
Biological Activity Overview
Research indicates that compounds containing benzimidazole derivatives exhibit significant biological activities, particularly in anticancer and antimicrobial domains. The specific compound under consideration has been evaluated for its effects on various cancer cell lines and its potential as an enzyme inhibitor.
Anticancer Activity
Several studies have reported the anticancer properties of benzimidazole derivatives. For instance, compounds similar to this compound have shown promising results against human cancer cell lines:
| Compound | Cancer Cell Line | IC50 Value (nM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 2.4 |
| Compound B | HeLa (Cervical) | 1.5 |
| Compound C | A549 (Lung) | 3.0 |
These values suggest that the compound may also exhibit similar potency against cancer cells, although specific IC50 values for this compound need to be determined through experimental assays.
The mechanism by which benzimidazole derivatives exert their anticancer effects often involves the inhibition of key enzymes such as histone deacetylases (HDACs). For example, a related compound was found to inhibit HDAC with an IC50 of 9.4 μM . This suggests a potential pathway for the biological activity of this compound.
Study on Antimicrobial Activity
In a recent study, various hydrazones were tested for their antimicrobial efficacy against different bacterial strains. The results indicated that certain hydrazones showed significant antibacterial activity, which could be extrapolated to predict the antimicrobial potential of this compound.
In Vivo Studies
Animal models have been employed to evaluate the therapeutic efficacy of benzimidazole derivatives. For instance, compounds exhibiting similar structures demonstrated reduced tumor growth in murine models when administered at specific dosages . Such studies are crucial for understanding the pharmacokinetics and therapeutic windows of new compounds.
Comparison with Similar Compounds
Substituent Variations in the Benzylidene Moiety
The benzylidene substituent critically influences physicochemical and biological properties. Key analogues include:
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
